N-Formyl-lenalidomide

Description

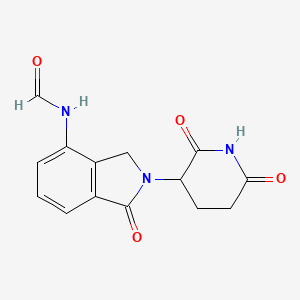

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKVREDQPOJYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivations of N Formyl Lenalidomide

Strategies for the Laboratory Synthesis of N-Formyl-lenalidomide

The laboratory synthesis of this compound can be approached through several strategies, primarily involving either the direct formylation of lenalidomide (B1683929) or more elaborate multi-step synthetic routes.

Direct Formylation Techniques and Reaction Conditions

Direct formylation of the primary amino group of lenalidomide presents a straightforward approach to obtaining this compound. This transformation involves the introduction of a formyl group (-CHO) onto the nitrogen atom. A common method for such a transformation is the use of a suitable formylating agent.

One potential, though not explicitly documented for this compound, method for the formylation of amides involves the use of propylphosphonic anhydride (B1165640) (T3P®). aragen.com This reagent has been successfully employed in the preparation of N-formyl imides from amidines, which are themselves derived from primary amides. aragen.com The process typically involves the initial conversion of the amide to an amidine, followed by hydrolysis, which can be facilitated by reagents like T3P®. aragen.com

Another general approach to formylation that could be applicable is the use of formic acid or a mixed anhydride of formic acid, such as formic acetic anhydride. The reaction conditions for such direct formylations would need to be carefully controlled to prevent side reactions and ensure a high yield of the desired product. The reactivity of the N-formyl group is notably higher than a typical formamide (B127407) due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. aragen.com

| Reagent/Method | Description | Potential Application |

| Formic Acid | A simple and direct formylating agent. | Could be used to directly formylate the amino group of lenalidomide, likely requiring activation or specific reaction conditions. |

| Formic Anhydride | A more reactive formylating agent than formic acid. | Could provide a more efficient route to N-formylation under milder conditions compared to formic acid. |

| Propylphosphonic Anhydride (T3P®) | A versatile reagent used for various chemical transformations, including the formation of N-formyl imides from amidines. aragen.com | An indirect method where lenalidomide could first be converted to an amidine intermediate, followed by T3P®-mediated hydrolysis to the N-formyl derivative. aragen.com |

Multi-step Synthetic Routes to this compound

Multi-step synthetic routes offer an alternative approach, often starting from precursors that already contain the formylated amino group or can be easily converted to it. These routes can provide greater control over the reaction and may be necessary to achieve higher purity.

A plausible multi-step synthesis could mirror the synthesis of lenalidomide itself, but with a modified starting material. The synthesis of lenalidomide often involves the condensation of a substituted phthalic anhydride or a derivative with 3-aminopiperidine-2,6-dione. google.comgoogle.com For this compound, a similar strategy could be employed using a starting material where the amino group is already formylated.

For instance, a synthetic pathway could begin with the nitration of a suitable benzoic acid derivative, followed by a series of transformations to introduce the formamido group and build the isoindolinone ring system, and finally condensation with 3-aminopiperidine-2,6-dione. The development of multi-step routes is a common strategy in organic synthesis to access complex molecules and their analogues. savemyexams.comsyrris.jp

Precursors and Byproducts in this compound Synthesis

The synthesis of this compound, whether through direct formylation or a multi-step process, involves specific precursors and can lead to the formation of various byproducts.

Precursors:

Lenalidomide: The most direct precursor for direct formylation methods. vulcanchem.com

3-Aminopiperidine-2,6-dione (or its hydrochloride salt): A key building block in many lenalidomide synthesis routes, and likely a precursor in a multi-step synthesis of its N-formyl derivative. google.comgoogle.com

Methyl 2-(bromomethyl)-3-nitrobenzoate: A common precursor in the synthesis of the isoindolinone core of lenalidomide. google.comgoogle.com A formylated analogue of this or a related compound could be a precursor in a multi-step route.

N-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-L-glutamine methyl ester: An intermediate in some lenalidomide syntheses that could potentially be modified to introduce a formyl group. google.com

Byproducts:

The formation of byproducts is a critical consideration in any synthetic process, impacting the purity and yield of the final product. In the synthesis of this compound, potential byproducts could include:

Unreacted Lenalidomide: In direct formylation reactions, incomplete conversion would result in the presence of the starting material.

Di-formylated products: Although less likely, over-formylation could potentially occur under harsh conditions.

Side products from the formylating agent: The choice of formylating agent can lead to specific byproducts that need to be removed during purification.

Isomeric impurities: Depending on the synthetic route, other positional isomers could be formed.

Optimization of Synthetic Pathways for Research Purity and Yield

Optimizing synthetic pathways is crucial to obtain this compound with the high purity and yield required for its use as a research standard. vulcanchem.com This involves a systematic investigation of various reaction parameters.

The design of experiments (DoE) is a powerful tool for optimizing synthetic processes. researchgate.net By systematically varying factors such as reaction temperature, time, and the molar ratios of reactants and catalysts, it is possible to identify the conditions that maximize yield and purity. researchgate.net For instance, in the synthesis of a lenalidomide nitro precursor, optimization of reaction time and temperature was shown to significantly improve the yield. researchgate.net

The choice of solvent can also have a profound impact on the outcome of a reaction. Different solvents can affect the solubility of reactants, the reaction rate, and the formation of byproducts. Purification techniques such as column chromatography and recrystallization are essential for removing impurities and isolating the pure this compound.

| Parameter | Importance in Optimization |

| Temperature | Affects reaction rate and can influence the formation of byproducts. Lowering the temperature can sometimes improve selectivity. trine.edu |

| Reaction Time | Insufficient time can lead to incomplete reaction, while excessive time can promote the formation of degradation products. |

| Molar Ratios | The stoichiometry of reactants and catalysts needs to be carefully controlled to maximize the conversion of the limiting reagent and minimize waste. |

| Solvent | The choice of solvent can influence reaction kinetics and the solubility of reactants and products, thereby affecting yield and ease of purification. |

| Catalyst | The type and concentration of the catalyst can dramatically alter the reaction pathway and efficiency. |

Isotopic Labeling Approaches for this compound in Mechanistic Studies

Isotopic labeling is an invaluable technique for elucidating reaction mechanisms and studying the metabolic fate of compounds. nih.govsigmaaldrich.com Introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the structure of this compound would enable detailed mechanistic investigations.

For example, labeling the formyl group with ¹³C or ²H could be used to track its transfer and stability in various chemical and biological systems. Similarly, labeling the piperidine-dione or isoindolinone rings could provide insights into the metabolism and degradation pathways of the molecule.

The synthesis of isotopically labeled this compound would require the use of labeled precursors. For instance, a ¹³C-labeled formylating agent could be used in a direct formylation reaction. Alternatively, a multi-step synthesis could be designed to incorporate labeled building blocks at specific positions. The development of efficient methods for isotopic labeling is a key area of research in medicinal chemistry and drug discovery. researchgate.neteuropa.eu

Metabolic Pathways and Biotransformation of N Formyl Lenalidomide

Enzymatic Hydrolysis Pathways of the N-Formyl Moiety

While no studies have directly investigated the enzymatic hydrolysis of the N-formyl group from N-Formyl-lenalidomide, it is possible to theorize potential pathways based on known enzyme functions.

Amidohydrolases are a class of enzymes that catalyze the hydrolysis of amide bonds. A specific type, arylformamidase (also known as kynurenine (B1673888) formamidase), is responsible for hydrolyzing N-formyl-L-kynurenine into formate (B1220265) and L-kynurenine during tryptophan metabolism. wikipedia.orgnih.gov This class of enzymes could potentially act on the N-formyl amide bond of this compound. Additionally, research has shown that enzymes like porcine liver esterase can hydrolyze N-formyl amides, such as N-formylalanine. researchgate.net Another identified enzyme, N-substituted formamide (B127407) deformylase, specifically hydrolyzes N-substituted formamides to their corresponding amine and formate. nih.gov However, no research has confirmed the activity of these enzymes on this compound.

In vitro studies have consistently demonstrated that the parent compound, lenalidomide (B1683929), is not a substrate for cytochrome P450 (CYP) enzymes. europa.eunih.gov It does not undergo significant Phase I metabolism, and its clearance is not dependent on the CYP system. nih.gov Given that this compound is structurally very similar, it is unlikely to be a major substrate for CYP enzymes, although this has not been experimentally verified.

In Vitro Metabolic Stability Studies in Isolated Biological Systems

There are no published in vitro metabolic stability studies for this compound.

For the parent drug, lenalidomide, incubations with human liver microsomes and hepatocytes have shown that it is not significantly metabolized. nih.gov This suggests high stability in these systems. Without experimental data, the stability of this compound in microsomes and hepatocytes remains unknown.

Lenalidomide undergoes slow, non-enzymatic hydrolysis of its glutarimide (B196013) ring in human plasma, with an estimated in vitro half-life of approximately 8 hours. nih.govnih.gov The stability of the N-formyl group on this compound in plasma and whole blood has not been reported.

Identification and Characterization of Major and Minor this compound Metabolites

No metabolites of this compound have been identified or characterized.

For comparison, the metabolism of lenalidomide in humans is minimal. The parent drug itself is the predominant component found in plasma (accounting for 92% of circulating radioactivity in studies with radiolabeled drug). nih.govnih.gov The only two metabolites identified in minor quantities are 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each constituting less than 5% of the parent drug levels in circulation. nih.govnih.govnih.gov this compound has not been reported as a metabolite of lenalidomide in human studies.

Comparative Biotransformation Profiles with Related Imide Analogues

The biotransformation of immunomodulatory drugs like lenalidomide and its predecessor, thalidomide (B1683933), has been a subject of extensive research. Understanding their metabolic profiles offers a framework for postulating the potential biotransformation of this compound.

Lenalidomide Metabolism

Lenalidomide is characterized by minimal metabolism in humans, with the majority of the drug being excreted unchanged in the urine. google.comresearchgate.net Approximately 82% of an oral dose is recovered as the parent drug in urine within 24 hours. nih.govnih.gov The biotransformation that does occur is minor and includes hydroxylation and N-acetylation. google.comresearchgate.net

In vivo studies in humans have identified two primary metabolites: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide. google.com These metabolites each account for less than 5% of the total circulating radioactivity and lenalidomide levels in plasma and excreta. google.com In vitro studies using human liver microsomes and hepatocytes did not show significant Phase I (CYP450-mediated) or Phase II (conjugative) metabolism. nih.gov This suggests that enzymatic metabolism plays a very minor role in the clearance of lenalidomide. synzeal.com Some non-enzymatic hydrolysis of the glutarimide ring can also occur. nih.govnih.gov

| Metabolite | Metabolic Pathway | Percentage of Circulating Radioactivity | Key Research Findings |

|---|---|---|---|

| 5-hydroxy-lenalidomide | Hydroxylation | ~2.9% of lenalidomide levels | A minor metabolite formed through hydroxylation. Found in both plasma and urine. google.com |

| N-acetyl-lenalidomide | N-acetylation | ~4.2% of lenalidomide levels | A minor metabolite formed through acetylation of the aromatic amino group. Found in both plasma and urine. google.com |

Thalidomide Metabolism

In contrast to lenalidomide, thalidomide undergoes more complex metabolism involving both enzymatic and non-enzymatic pathways. While spontaneous hydrolysis is a major route of transformation, enzymatic metabolism by cytochrome P450 (CYP) enzymes is also significant. synzeal.com

The primary CYP isozyme responsible for thalidomide hydroxylation in humans is the polymorphic CYP2C19. synzeal.com This enzyme catalyzes the formation of 5-hydroxythalidomide (B1239145) (5-OH) and diastereomeric 5'-hydroxythalidomide (5'-OH). synzeal.comcymitquimica.com Further hydroxylation of 5-hydroxythalidomide to 5,6-dihydroxythalidomide can be catalyzed by CYP2C19, CYP2C9, and CYP1A1. synzeal.com The metabolic activation of thalidomide is thought to be linked to its biological activities. alentris.org

| Metabolite | Metabolic Pathway | Key Enzymes Involved (Human) | Key Research Findings |

|---|---|---|---|

| 5-hydroxythalidomide | Aromatic Hydroxylation | CYP2C19 | A major hydroxylated metabolite formed by oxidation of the phthalimide (B116566) ring. synzeal.comcymitquimica.com |

| 5'-hydroxythalidomide | Aliphatic Hydroxylation | CYP2C19 | Formed by hydroxylation of the glutarimide ring, creating a new chiral center. synzeal.comcymitquimica.com |

| 5,6-dihydroxythalidomide | Aromatic Hydroxylation | CYP2C19, CYP2C9, CYP1A1 | A subsequent metabolite formed from the hydroxylation of 5-hydroxythalidomide. synzeal.com |

The comparison highlights a key difference in the metabolic stability of these analogues. Lenalidomide's design, which includes an amino group at the 4-position of the phthaloyl ring, significantly reduces its susceptibility to CYP-mediated metabolism compared to thalidomide. Given that this compound involves a modification at this same amino group, its metabolic profile would likely differ from lenalidomide. The formyl group may be subject to hydrolysis by various esterases or amidases, potentially yielding lenalidomide as a metabolite, or it could alter the molecule's interaction with metabolic enzymes in other ways. However, without specific research, this remains speculative.

Analytical Chemistry Methodologies for N Formyl Lenalidomide Research

The robust characterization and quantification of N-Formyl-lenalidomide, a key impurity and potential metabolite of Lenalidomide (B1683929), relies on a suite of advanced analytical techniques. These methodologies are crucial for ensuring the quality and purity of the parent drug, as well as for understanding its degradation pathways and metabolic profile. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy form the cornerstone of these analytical efforts.

Mechanistic Investigations and Biological Interactions of N Formyl Lenalidomide in Preclinical Models

In Vitro Cellular Activity Assessments (mechanistic, excluding efficacy/toxicity)

No published data was found detailing the impact of N-Formyl-lenalidomide on specific cancer or immune cell lines.

There is no information available in the scientific literature regarding the modulation of any cellular signaling pathways or the alteration of protein expression by this compound. In contrast, the parent compound, Lenalidomide (B1683929), is well-documented to modulate pathways such as NF-κB and PI3K/AKT/mTOR and alter the expression of proteins including IL-2, IFN-γ, and various transcription factors. harvard.edunih.govoaepublish.comresearchgate.net

No studies investigating the mechanistic effects of this compound on cell proliferation or apoptosis have been published. The pro-apoptotic and anti-proliferative effects are well-established characteristics of Lenalidomide, which induces cell cycle arrest and activates apoptotic caspases. nih.govnih.govnih.gov

Molecular Target Identification and Binding Affinity Studies

There is no available data from protein binding assays or other studies to indicate whether this compound interacts with Cereblon (CRBN) or any other molecular target. The binding of immunomodulatory drugs to the Cereblon E3 ubiquitin ligase complex is the critical mechanism for their activity. wikipedia.orgamsbio.comrevvity.comnih.gov This interaction, which leads to the degradation of specific substrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3), has been extensively studied for Lenalidomide but not for its N-formyl impurity. harvard.edunih.govacs.org

No data is available regarding the profile of this compound as an inhibitor or activator of any enzymes.

In Vivo Preclinical Model Studies (mechanistic, not efficacy/safety in humans)

Pharmacokinetic and Biodistribution Studies in Animal Models

No data is publicly available regarding the pharmacokinetic profile or biodistribution of this compound in any animal models. For its parent compound, lenalidomide, studies in mice have characterized its plasma pharmacokinetics and tissue distribution following intravenous, oral, and intraperitoneal administration. mdpi.comavancebio.comresearchgate.net These studies have shown that lenalidomide has high oral bioavailability in mice, which is consistent with findings in humans. mdpi.com Research on lenalidomide has also detailed its distribution in various tissues, including the brain, lung, liver, heart, kidney, spleen, and muscle. mdpi.comavancebio.com

Assessment of Biomarker Modulation in Animal Models

There is no available information on the modulation of specific biomarkers in animal models following treatment with this compound. Research on lenalidomide has identified potential biomarkers of its efficacy in preclinical and clinical settings for conditions like non-Hodgkin lymphoma and mantle cell lymphoma. fda.govonclive.com For instance, in mantle cell lymphoma, polymorphisms in genes such as ABCB1 and VEGF have been suggested as candidate predictive biomarkers for lenalidomide efficacy. onclive.com

Exploratory Studies on Immunomodulatory Effects in Animal Systems

Specific exploratory studies on the immunomodulatory effects of this compound in animal systems have not been reported in the available literature. The immunomodulatory properties of lenalidomide, however, are well-documented. iaea.org Preclinical studies have shown that lenalidomide can enhance T-cell and NK-cell antitumor activity. fda.gov In mouse models, lenalidomide has demonstrated the ability to repair T-cell immune synapse dysfunction in follicular lymphoma. fda.gov Furthermore, in vivo models have shown that lenalidomide can increase the anti-tumoral effect when combined with other agents, partly through its immunomodulatory actions. haematologica.org

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

There are no published structure-activity relationship (SAR) studies focusing specifically on this compound and its analogues. SAR studies have been conducted on lenalidomide and its analogues to understand the chemical features responsible for their biological activities. scielo.org.mxoatext.com These studies have explored how modifications to the phthaloyl or glutarimide (B196013) rings of the thalidomide (B1683933) backbone affect immunomodulatory and anti-proliferative activities. oatext.comnih.gov For example, the addition of an amino group at the 4-position of the phthaloyl ring was a key modification in the development of lenalidomide from thalidomide, leading to enhanced potency. nih.gov

Role of N Formyl Lenalidomide As a Chemical Impurity or Degradant

Formation Pathways of N-Formyl-lenalidomide as an Impurity of Lenalidomide (B1683929)

This compound can originate from two primary sources: as a byproduct during the synthesis of the parent drug, Lenalidomide, or as a degradant formed during storage. nih.gov

The synthesis of Lenalidomide involves multiple chemical steps where the precise control of reaction conditions is paramount to minimize the formation of impurities. daicelpharmastandards.com Factors such as reaction temperature, time, and the choice of reagents can significantly influence the impurity profile of the final API. nih.gov

Research into the synthesis of Lenalidomide has shown a direct correlation between increased reaction time and the formation of impurities. tga.gov.au For instance, one patented process noted that conducting a key reaction step at temperatures below approximately 20°C or above 40°C led to an increase in reaction time and the formation of unknown impurities. tga.gov.au While not explicitly naming this compound, this demonstrates the sensitivity of the synthesis to thermal conditions. The N-formylation of an amine, such as the 4-amino group on Lenalidomide's isoindolinone ring, can occur under specific synthetic conditions, potentially involving a formylating agent or the degradation of a solvent like N,N-dimethylformamide (DMF), a common solvent in such syntheses. tga.gov.auecancer.org The formation of N-formyl impurities is a known phenomenon in synthetic organic chemistry, particularly when formic acid or its derivatives are present, or when conditions promote the decomposition of formamide-based solvents. ecancer.org Therefore, the presence of this compound as a process-related impurity highlights the need for stringent control over the synthetic route and purification steps. daicelpharmastandards.comnih.gov

Lenalidomide is susceptible to degradation under various stress conditions, which can lead to the formation of this compound and other degradants. Forced degradation studies, which are mandated by regulatory bodies like the International Council for Harmonisation (ICH), are performed to understand these pathways. beyondspringpharma.combroadinstitute.org These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light. researchgate.netchemicea.comresearchgate.net

Lenalidomide has shown significant degradation under basic (alkaline) hydrolysis and oxidative conditions. beyondspringpharma.comresearchgate.netnih.gov In contrast, it is relatively stable under thermal and photolytic stress. beyondspringpharma.com The slow, non-enzymatic hydrolysis of the glutarimide (B196013) ring of Lenalidomide is a known degradation pathway in aqueous solutions. wikipedia.orgnih.gov While this specific hydrolysis does not lead to N-formylation, degradation under other conditions can be more complex. For example, a study on a different class of compounds showed that a photochemical process could lead to the formal oxidative cleavage of a C=C bond to yield N-formyl products, suggesting that complex degradation pathways can exist under certain stress conditions. asianpubs.org

The table below summarizes typical findings from forced degradation studies on Lenalidomide, indicating the conditions under which significant degradation occurs.

| Stress Condition | Typical Reagent/Parameters | Observed Degradation of Lenalidomide | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl at 60°C | Degradation observed | researchgate.netresearchgate.net |

| Base Hydrolysis | 0.2 N - 0.5 N NaOH at 60°C | Extensive degradation | beyondspringpharma.comnih.gov |

| Oxidation | 10% - 30% H₂O₂ | Significant degradation | researchgate.netresearchgate.net |

| Thermal Degradation | 80°C | Generally stable | beyondspringpharma.comresearchgate.net |

| Photolytic Degradation | UV light at 254nm | Generally stable | beyondspringpharma.comchemicea.com |

This table presents a generalized summary of findings from multiple sources. Specific degradation percentages and the profile of resulting impurities, including this compound, depend on the exact experimental conditions.

Analytical Control Strategies for this compound in Research Materials

To ensure the quality and purity of Lenalidomide, robust analytical methods are essential for detecting, quantifying, and controlling the levels of impurities like this compound. mpa.senih.gov High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique employed for this purpose. medchemexpress.comnih.gov

These analytical methods are developed to be "stability-indicating," meaning they can separate the intact drug from its impurities and degradation products, ensuring that the measurement of the API is not affected by their presence. researchgate.net Method validation is performed according to ICH guidelines to confirm specificity, precision, accuracy, linearity, and robustness. broadinstitute.orgresearchgate.netausl.re.it

Key components of the analytical control strategy include:

Chromatographic Separation: Methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. broadinstitute.orgresearchgate.netausl.re.it Gradient elution, where the mobile phase composition is changed during the analysis, is often used to achieve optimal separation of all relevant impurities. nih.govdrugbank.com

Detection: A Photodiode Array (PDA) or UV detector is commonly used, with detection wavelengths typically set around 210 nm to 242 nm. broadinstitute.orgresearchgate.net

Reference Standards: The use of a certified reference material for this compound is crucial for the accurate identification and quantification of the impurity. daicelpharmastandards.comjustia.com These standards allow for the precise determination of the impurity's concentration relative to the API.

| Analytical Technique | Typical Column | Mobile Phase Components | Detection Method | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., Inertsil ODS-3V, Kromasil, X-bridge) | Phosphate Buffer, Acetonitrile, Methanol | PDA/UV (210-242 nm) | broadinstitute.orgresearchgate.netausl.re.it |

| LC-MS/MS | C18 (e.g., Xterra RP18) | Varies (e.g., water, acetonitrile, acetic acid) | Mass Spectrometry |

This table summarizes common analytical methods used for the analysis of Lenalidomide and its impurities.

Impact of this compound Presence on Research Reproducibility

The presence of uncontrolled impurities in a research-grade chemical can significantly impact the reproducibility of experimental results. nih.gov Lenalidomide's mechanism of action is highly specific, involving its function as a "molecular glue" that binds to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govdrugbank.com This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govbeyondspringpharma.combroadinstitute.org The degradation of these transcription factors is central to Lenalidomide's therapeutic effects in multiple myeloma. wikipedia.orgdrugbank.com

The structure of Lenalidomide, particularly the 4-amino group on the phthaloyl ring, is crucial for its activity. asianpubs.org The introduction of a formyl group at this position (creating this compound) represents a significant structural modification. This alteration could potentially:

Interfere with CRBN Binding: The binding of Lenalidomide to CRBN is a precise interaction. A change to the 4-amino group could hinder or prevent the impurity from fitting into the binding pocket on CRBN, thereby reducing the effective concentration of the active compound needed to induce the degradation of IKZF1 and IKZF3.

Alter Biological Activity: Even if the impurity binds to CRBN, it may not induce the same conformational change required to recruit IKZF1/IKZF3, or it might do so with a different potency. It could potentially act as a competitive antagonist, binding to CRBN without triggering the downstream effects, thereby inhibiting the action of Lenalidomide itself.

Introduce Unforeseen Off-Target Effects: The impurity might have its own, uncharacterized biological activities that could confound experimental results.

If a batch of Lenalidomide used in a research study contains a significant and variable amount of this compound, it could lead to inconsistent results. For example, in an in vitro cell proliferation assay, the observed IC50 value could be artificially high if the impurity is inactive or antagonistic. This would lead to poor reproducibility when the experiment is repeated with a different, purer batch of Lenalidomide. Therefore, the use of well-characterized research materials with a defined and controlled impurity profile, as verified by the analytical strategies mentioned above, is fundamental to ensuring the validity and reproducibility of scientific research.

Computational Chemistry and in Silico Studies of N Formyl Lenalidomide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). unipr.it This technique is crucial for understanding how a compound might interact with a biological target to exert a therapeutic or off-target effect.

Research Findings: Currently, there are no specific molecular docking studies published for N-Formyl-lenalidomide. For its parent compound, lenalidomide (B1683929), extensive docking simulations have been performed to elucidate its binding mode within the thalidomide-binding domain of Cereblon (CRBN). researchgate.netnih.gov These studies are fundamental to understanding how lenalidomide acts as a "molecular glue," recruiting neosubstrate proteins like IKZF1 and IKZF3 to the E3 ligase for degradation. nih.gov

A hypothetical docking study of this compound into the CRBN binding pocket would be necessary to determine how the N-formyl group affects key interactions. The formylation of the 4-amino group would eliminate its hydrogen-donating capability and introduce a hydrogen-bond accepting carbonyl group, which would likely alter the binding orientation and affinity compared to lenalidomide.

Table 7.1: Potential Molecular Docking Parameters for this compound

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | Cereblon (CRBN) would be the primary target to assess altered molecular glue activity. |

| Ligand Structure | 3D coordinates of this compound. | Generated and energy-minimized using computational chemistry software. |

| Binding Site | The specific pocket on the target protein where the ligand is predicted to bind. | The known thalidomide-binding pocket on CRBN would be specified. |

| Scoring Function | An algorithm to estimate the binding affinity (e.g., in kcal/mol). | Would be used to compare the predicted binding energy of this compound to that of lenalidomide. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods can determine electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are critical for understanding a molecule's reactivity and interaction capabilities.

Research Findings: There are no published quantum chemical calculation studies specifically for this compound. Such a study would be valuable to quantify the electronic impact of the electron-withdrawing formyl group on the aromatic ring system of the isoindolinone core. This would influence the molecule's dipole moment, polarizability, and non-covalent interaction potential, which are key determinants of its binding properties.

Table 7.2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Effect of N-Formylation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Likely lowered due to the electron-withdrawing nature of the formyl group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Likely lowered, potentially altering the molecule's susceptibility to reduction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Altered gap would indicate a change in chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of the molecule. | Significant changes expected around the formylated nitrogen, affecting hydrogen bonding patterns. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the flexibility of the compound and the stability of its complex with a target protein. researchgate.netub.edu

Research Findings: Specific molecular dynamics simulations for this compound are not available in the current literature. MD simulations of the lenalidomide-CRBN-neostriate ternary complex have been instrumental in understanding the allosteric stabilization of the protein-protein interface. ub.edu Simulations revealed that lenalidomide shields key hydrogen bonds from solvent, thereby strengthening the complex. ub.edu

In Silico Prediction of Metabolic Fate and Biotransformation Pathways

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by enzymes like the Cytochrome P450 (CYP) family and predicting the resulting metabolites. unipr.it

Research Findings: There are no dedicated in silico metabolic prediction studies for this compound. The metabolism of the parent drug, lenalidomide, is known to be limited in humans, with the majority of the drug excreted unchanged. nih.gov Minor metabolites include 5-hydroxy-lenalidomide and N-acetyl-lenalidomide. nih.gov

Given that this compound is itself a potential metabolite or derivative, in silico tools could predict its subsequent biotransformation. The formyl group could be a target for hydrolysis by formamidases, potentially converting the compound back to lenalidomide. The stability of the formamide (B127407) bond under physiological conditions would be a key parameter to investigate computationally.

Table 7.3: Potential In Silico Metabolic Predictions for this compound

| Prediction Tool Type | Application | Potential Finding for this compound |

|---|---|---|

| Site of Metabolism (SOM) Prediction | Identifies atoms most likely to be modified by metabolic enzymes. | Prediction of hydroxylation on the isoindolinone or piperidine (B6355638) rings. |

| Metabolite Prediction | Generates structures of potential metabolites. | Prediction of hydrolysis back to lenalidomide; prediction of further oxidation products. |

| CYP Inhibition/Induction Prediction | Predicts if the compound will inhibit or induce key CYP enzymes. | Assessment of potential drug-drug interactions. |

Future Directions and Emerging Research Avenues for N Formyl Lenalidomide

Development of Novel Synthetic Approaches

The synthesis of lenalidomide (B1683929) and its derivatives is a critical area of research, aiming for more efficient, cost-effective, and environmentally friendly processes. Future research into the synthesis of N-Formyl-lenalidomide is likely to build upon existing frameworks for lenalidomide while exploring novel formylation techniques.

Current synthetic routes to lenalidomide often involve the catalytic reduction of a nitro-group precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione. google.com One improved process involves using iron powder and ammonium (B1175870) chloride for this reduction, avoiding platinum group metals. researchgate.net Another key step is the cyclization of precursors like methyl 2-(bromomethyl)-3-nitrobenzoate and 3-aminopiperidinedione. researchgate.netresearchgate.net

Future synthetic strategies for this compound could focus on:

Direct Formylation: Investigating efficient and selective methods to introduce a formyl group onto the 4-amino position of the lenalidomide molecule. Research into N-formylating agents, such as N-formyl imide, could provide operationally simple, metal-free conditions for this transformation. rsc.org

Convergent Synthesis: Developing multi-component, one-pot synthesis systems, potentially using microwave irradiation to accelerate reaction times and improve yields, similar to strategies developed for other thalidomide (B1683933) analogs. researchgate.net

Green Chemistry: Employing chlorine-free solvents like methyl acetate (B1210297) to reduce hazardous by-products and improve the environmental profile of the synthesis. researchgate.net

Process Optimization: Utilizing Design of Experiments (DoE) techniques to systematically optimize reaction parameters such as temperature, solvent, and catalyst concentration to maximize the yield and purity of this compound. researchgate.net

These approaches aim to create scalable and robust synthetic methods necessary for producing this compound in sufficient quantities for further analytical and biological investigation.

Advanced Analytical Techniques for Trace Analysis

As this compound may be present as a related substance or impurity in lenalidomide bulk drug samples, the development of highly sensitive and specific analytical methods for its trace analysis is crucial. Future research will likely focus on optimizing and validating advanced chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a foundational technique for analyzing lenalidomide and its impurities. daicelpharmastandards.comijpar.com Methods have been developed using various columns, such as C8 and C18, with UV detection to separate and quantify related substances. researchgate.netijpar.comresearchgate.net

Emerging research avenues in analytical techniques include:

Ultra-High-Performance Liquid Chromatography (UHPLC)-Mass Spectrometry (MS/MS): This technique offers higher sensitivity and selectivity compared to conventional HPLC-UV. researchgate.net Future work could involve developing and validating a UHPLC-MS/MS method specifically for detecting and quantifying trace levels of this compound in complex matrices.

Pre-column Derivatization: For enhanced detection, especially with fluorescence detectors, pre-column derivatization can be explored. A method using fluorescamine (B152294) (FLC) as a derivatizing agent has been developed for lenalidomide in plasma, achieving a limit of quantitation (LOQ) of 2.30 ng/mL. researchgate.netdntb.gov.ua A similar approach could be adapted for this compound.

Method Validation according to ICH Guidelines: Any new analytical method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. This includes assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijpar.comijlpr.com

The table below summarizes key parameters from existing analytical methods for lenalidomide that could serve as a baseline for developing methods for this compound.

| Technique | Stationary Phase | Mobile Phase Component | Detection | Key Application |

| RP-HPLC | Phenomenix C18 | Phosphate (B84403) buffer & Acetonitrile (B52724) | UV (210 nm) | Determination of lenalidomide and related substances. ijpar.com |

| RP-HPLC | Inertsil ODS-3V | Phosphate buffer & Acetonitrile/Water | UV (210 nm) | Quantification of lenalidomide and its impurities in solid dosage forms. ijlpr.com |

| LC-MS/MS | Symmetry C18 | 0.1% Formic acid in Water/Methanol | Mass Spectrometry | Quantification of lenalidomide in human plasma. researchgate.net |

| HPLC-Fluorescence | Hypersil BDS C18 | Phosphate buffer, Methanol, THF | Fluorescence (Ex: 382 nm, Em: 495 nm) | Trace determination in plasma after derivatization. researchgate.net |

Deeper Elucidation of Mechanistic Pathways

The mechanism of action for lenalidomide is well-established and centers on its interaction with the protein Cereblon (CRBN). Lenalidomide binds to CRBN, which is part of the CRL4CRBN E3 ubiquitin ligase complex, and modulates its substrate specificity. nih.govscielo.org.za This leads to the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily IKAROS family zinc finger 1 (IKZF1) and IKZF3 (Aiolos). nih.govnih.govecancer.orgresearchgate.net The degradation of these proteins is responsible for many of lenalidomide's therapeutic effects. nih.govnih.gov

Future research must investigate how the N-formyl modification impacts these mechanistic pathways. Key questions to be addressed include:

Binding to Cereblon (CRBN): Does this compound bind to CRBN? If so, how does its binding affinity and kinetics compare to that of lenalidomide? The glutarimide (B196013) ring of lenalidomide is crucial for CRBN binding, while the phthaloyl ring is more solvent-exposed. nih.govscielo.org.za Understanding how the N-formyl group on the phthaloyl ring influences this interaction is a primary research goal.

Substrate Degradation: If this compound does bind to CRBN, does it still induce the degradation of IKZF1 and IKZF3? The modification could potentially alter the substrate specificity of the CRL4CRBN complex, leading to the degradation of a different set of proteins or having no effect at all.

Formation and Degradation Pathways: Research is needed to understand the metabolic pathways leading to the formation of this compound from its parent compound and the subsequent degradation pathways of this compound itself. While lenalidomide is largely excreted unchanged, metabolites like hydroxy-lenalidomide and N-acetyl-lenalidomide have been identified. europa.eu Investigating the enzymes and cellular conditions involved in formylation is an important future direction.

Exploration of Specific Biological Activities (excluding clinical applications)

Lenalidomide exhibits a wide range of biological activities that contribute to its therapeutic effects, including direct anti-proliferative action, anti-angiogenic properties, and broad immunomodulatory functions. nih.govnih.gov A crucial area of future research is to determine which, if any, of these activities are retained, altered, or lost in this compound.

The known non-clinical biological activities of lenalidomide provide a roadmap for the investigation of this compound.

| Biological Activity of Lenalidomide | Potential Research Question for this compound | Example In Vitro Model |

| Immunomodulation | Does it enhance T-cell and Natural Killer (NK) cell proliferation and activity? nih.govnih.gov | Co-culture of immune cells (T-cells, NK cells) with tumor cells. nih.gov |

| Cytokine Modulation | Does it inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and increase anti-inflammatory cytokines (e.g., IL-10)? fda.gov | Peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). fda.gov |

| Anti-proliferative Effects | Does it induce cell cycle arrest (e.g., at G0/G1 phase) and apoptosis in cancer cell lines? nih.gov | Multiple myeloma or other B-cell neoplasm cell lines. nih.gov |

| Anti-Angiogenesis | Does it inhibit the formation of microvessels and the migration of endothelial cells? fda.gov | In vitro models of angiogenesis using human umbilical vein endothelial cells (HUVECs). fda.gov |

In vitro studies have shown that lenalidomide can prevent T-cell exhaustion. researchgate.net Future studies should explore whether this compound shares this capability. Furthermore, lenalidomide's effects are known to be synergistic with other agents like dexamethasone (B1670325) and rituximab. nih.govnih.gov Investigating potential synergistic or antagonistic interactions of this compound with other compounds would also be a valuable research avenue.

Integration with Systems Biology Approaches

Systems biology combines computational and mathematical modeling with experimental data to understand complex biological systems. nih.govnih.gov These approaches are invaluable for predicting drug-target interactions, understanding network-level effects, and generating new hypotheses. For this compound, integrating systems biology can accelerate the elucidation of its properties and mechanisms.

Future research directions in this area include:

Computational Modeling and Molecular Dynamics: Molecular dynamics simulations can be employed to model the interaction between this compound and its potential target, CRBN. scielo.org.za Such studies can predict the stability of the drug-protein complex and identify key binding interactions, offering insights into how the N-formyl group might alter binding affinity compared to the parent compound. scielo.org.zadrugtargetreview.com Computational models have been used to analyze the binding energies of lenalidomide enantiomers with protein targets, a strategy that could be directly applied to its N-formyl derivative. nih.gov

Quantitative Proteomics: Techniques like Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) were instrumental in identifying IKZF1 and IKZF3 as degradation targets of lenalidomide. nih.gov A similar quantitative proteomics approach could be used to compare the protein degradation profiles of cells treated with lenalidomide versus this compound, providing an unbiased view of their respective impacts on the cellular proteome.

Network Biology: By integrating data from proteomics, transcriptomics, and other high-throughput experiments, researchers can construct interaction networks to understand the broader cellular response to this compound. escholarship.org This can help identify downstream pathways affected by the compound, even if it does not directly trigger the degradation of IKZF1 and IKZF3.

These computational and systems-level analyses will be critical for efficiently navigating the complexities of this compound's potential biological activities and prioritizing experimental validations. drugtargetreview.com

Q & A

Basic: What are the key considerations for synthesizing N-Formyl-lenalidomide in a laboratory setting?

Methodological Answer:

Synthesis requires careful hazard analysis, reaction optimization, and purification. For N-formyl analogs like N-Formylamides, oxidative cleavage of precursor compounds (e.g., N-acylamino acids) under controlled conditions is a common approach . Key steps include:

- Reagent Selection : Use oxidizing agents compatible with the parent compound’s functional groups.

- Temperature Control : Maintain stability of labile moieties (e.g., lenalidomide’s glutarimide ring).

- Purification : Chromatographic techniques (HPLC, column chromatography) to isolate the product from byproducts.

- Safety : Follow protocols for handling toxic reagents (e.g., PPE, fume hoods) as outlined in chemical safety data sheets .

Basic: How should researchers ensure the purity and stability of this compound during experimental procedures?

Methodological Answer:

- Analytical Characterization : Use NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structural integrity. Compare spectral data with literature or computational predictions .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products.

- Storage : Store in inert atmospheres (argon) at -20°C to prevent hydrolysis or oxidation .

Advanced: What methodological approaches are recommended for assessing the pharmacokinetic properties of this compound in preclinical studies?

Methodological Answer:

- In Vivo Models : Use rodent models to evaluate bioavailability, half-life, and tissue distribution. Dosing should follow established protocols for lenalidomide analogs, adjusting for molecular weight differences .

- Bioanalytical Methods : LC-MS/MS for quantifying plasma/tissue concentrations. Validate assays per FDA/EMA guidelines (sensitivity, linearity, precision).

- Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance rates and volume of distribution .

Advanced: How can contradictory data in studies involving this compound be systematically analyzed and resolved?

Methodological Answer:

- Root-Cause Analysis : Use Ishikawa diagrams to identify variables (e.g., batch variability, assay conditions).

- Statistical Reconciliation : Apply meta-analysis or Bayesian frameworks to weigh evidence quality. Replicate experiments with standardized protocols .

- Mechanistic Studies : Employ knock-out models or isotopic labeling to isolate target interactions vs. off-target effects .

Basic: What safety protocols are essential when handling this compound in laboratory environments?

Methodological Answer:

- Exposure Mitigation : Use nitrile gloves, lab coats, and NIOSH-approved respirators if aerosolization is possible.

- Emergency Procedures : For spills, evacuate and decontaminate using absorbent materials (e.g., vermiculite). Follow eyewash/shower protocols for accidental exposure .

- Waste Disposal : Neutralize reactive functional groups before disposal in certified biohazard containers .

Advanced: What strategies should be employed to design a robust dose-response study for this compound in in vitro models?

Methodological Answer:

- Dose Range-Finding : Use logarithmic serial dilutions (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values. Include vehicle controls to account for solvent toxicity.

- Endpoint Selection : Measure apoptosis (Annexin V), proliferation (MTT assay), or target engagement (Western blot) .

- Statistical Power : Calculate sample size using tools like G*Power, ensuring ≥80% power to detect effect sizes (α=0.05) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H NMR : Identify formyl protons (δ 8.0–8.5 ppm) and lenalidomide’s glutarimide ring (δ 4.0–4.5 ppm). Use DEPT-135 for carbon hybridization confirmation .

- FT-IR : Confirm formyl C=O stretch (~1680 cm⁻¹) and amine N-H bends (~3300 cm⁻¹).

- Mass Spec : Compare observed [M+H]⁺ peaks with theoretical m/z values (±1 ppm tolerance) .

Advanced: In the context of mechanistic studies, how can researchers differentiate the direct molecular targets of this compound from off-target effects?

Methodological Answer:

- Chemoproteomics : Use affinity-based probes (biotinylated derivatives) to pull down binding partners. Validate via SILAC or TMT labeling .

- CRISPR Screening : Perform genome-wide knock-out screens to identify genes modulating this compound’s activity .

- Structural Analysis : Co-crystallize with suspected targets (e.g., cereblon) to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.